

An In-depth Technical Guide to (RS)-Fmoc-alpha-methoxyglycine

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Compound of Interest

Compound Name: (RS)-Fmoc-alpha-methoxyglycine

Cat. No.: B142108

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(RS)-Fmoc-alpha-methoxyglycine is a synthetic amino acid derivative utilized primarily in the field of peptide chemistry. As a non-natural building block, its unique methoxy group at the alpha-carbon offers novel structural possibilities for designing peptides with modified properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it perfectly suited for use in automated and manual Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research.^{[1][2]}

This guide provides a detailed overview of the core chemical properties, experimental applications, and structural composition of **(RS)-Fmoc-alpha-methoxyglycine** for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **(RS)-Fmoc-alpha-methoxyglycine** are summarized below. These data are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

Property	Value	Reference
CAS Number	156059-09-5	[3][4][5]
Molecular Formula	C18H17NO5	[3][4][5]
Molecular Weight	327.33 g/mol	[3][4]
Exact Mass	327.11067264 u	[3][5]
Topological Polar Surface Area (PSA)	84.86 Å ²	[3][5]
XLogP3 (Lipophilicity)	2.973	[3][5]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	5	[3]
Storage Conditions	Store at 0-5°C	[3][5]

Application in Peptide Synthesis: Experimental Protocol

(RS)-Fmoc-alpha-methoxyglycine is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α -amino group, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2]

A standard protocol for incorporating **(RS)-Fmoc-alpha-methoxyglycine** into a peptide sequence via SPPS is detailed below.

Protocol: Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the steps for adding one residue of **(RS)-Fmoc-alpha-methoxyglycine** to a peptide-resin.

1. Resin Preparation and Swelling:

- Place the peptide-resin (with a free N-terminal amine) into a suitable reaction vessel.
- Wash the resin with N,N-dimethylformamide (DMF) to swell it, ensuring optimal reaction conditions. This is typically done by adding DMF, agitating for 10-15 minutes, and then draining the solvent.

2. Amino Acid Activation:

- In a separate vial, dissolve **(RS)-Fmoc-alpha-methoxyglycine** (typically 3-5 equivalents relative to the resin loading capacity).
- Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an organic base like DIEA (N,N-diisopropylethylamine).^[6]
- Allow the activation to proceed for several minutes at room temperature.

3. Coupling Reaction:

- Add the activated **(RS)-Fmoc-alpha-methoxyglycine** solution to the swelled peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
- Perform a qualitative test (e.g., ninhydrin test) to confirm the absence of free primary amines, indicating a successful coupling.^[6]
- Wash the resin extensively with DMF to remove excess reagents.

4. Fmoc Deprotection:

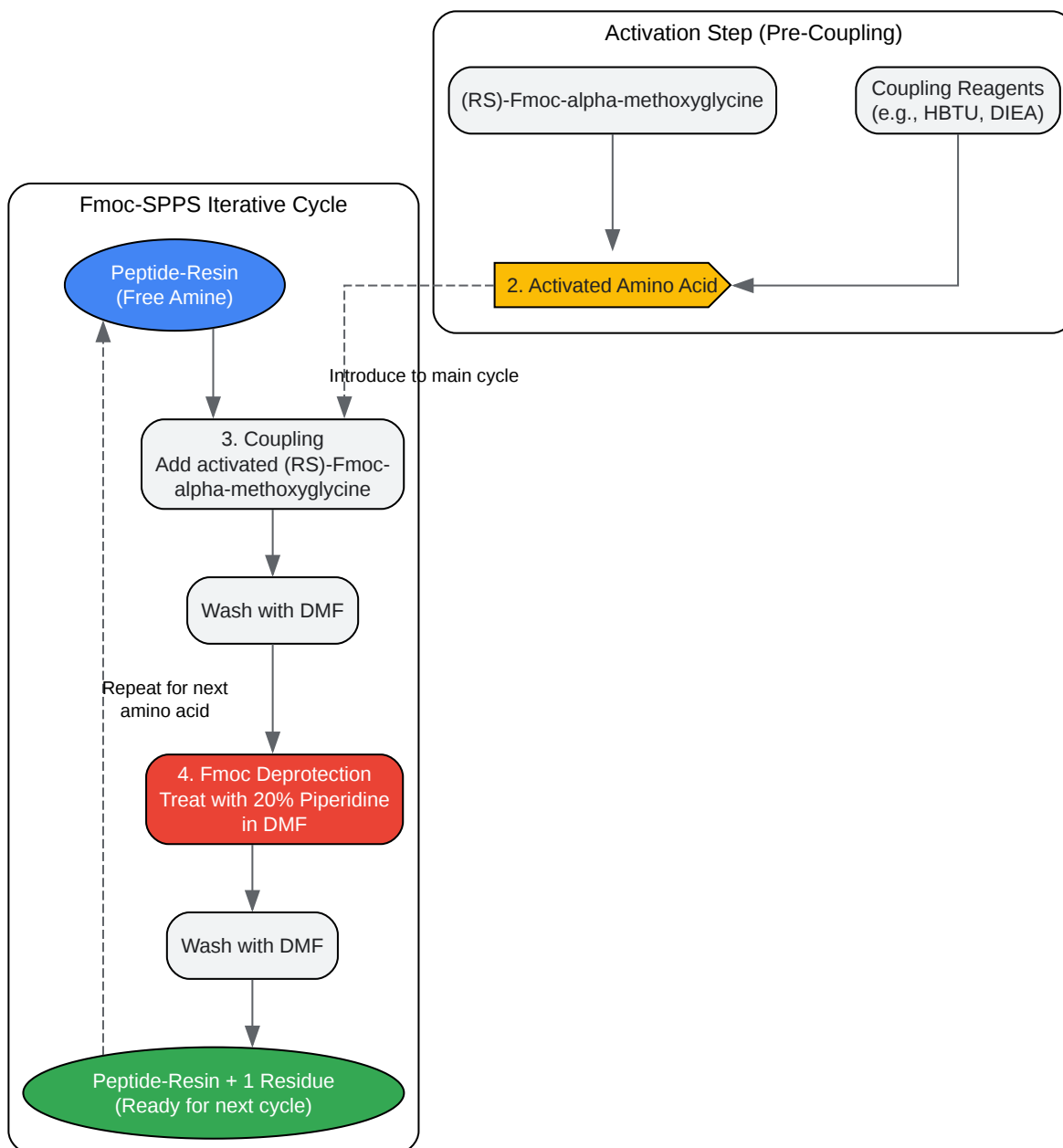
- To prepare for the next coupling cycle, remove the Fmoc protecting group from the newly added residue.
- Add a 20% solution of piperidine in DMF to the resin.^[6]
- Agitate for 10-20 minutes. This cleaves the Fmoc group, liberating the N-terminal amine for the next amino acid addition.

- Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

The resin is now ready for the next coupling cycle. These steps are repeated until the desired peptide sequence is fully synthesized.[\[6\]](#)

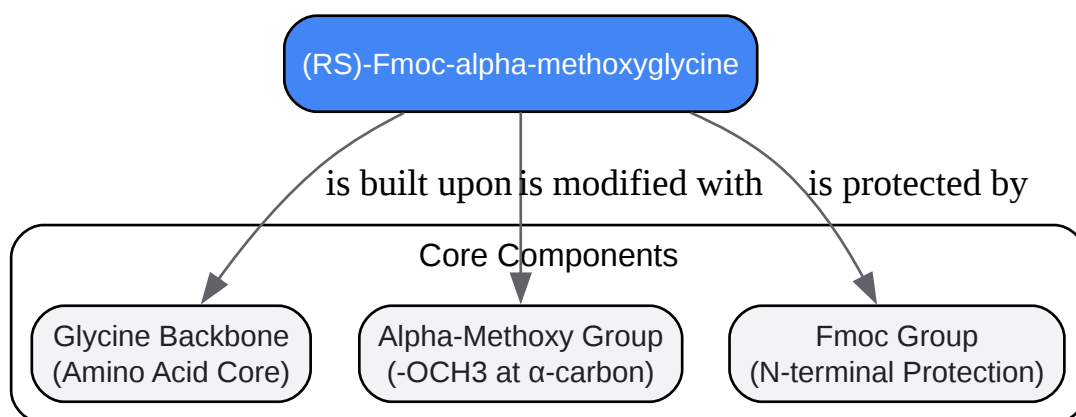
Visualized Workflows and Structures

Diagrams are provided to illustrate the experimental workflow of SPPS and the logical structure of the molecule.



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Caption: Workflow of a single amino acid addition cycle in Fmoc-SPPS.



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Caption: Logical breakdown of the **(RS)-Fmoc-alpha-methoxyglycine** structure.

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